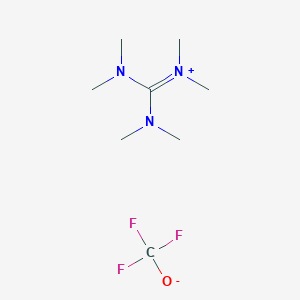

Hexamethylguanidinium trifluoromethanolate

Description

Properties

IUPAC Name |

bis(dimethylamino)methylidene-dimethylazanium;trifluoromethanolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N3.CF3O/c1-8(2)7(9(3)4)10(5)6;2-1(3,4)5/h1-6H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQLKLKXTZDZJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)N(C)C.C([O-])(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of hexamethylguanidinium trifluoromethanolate involves the reaction of hexamethylguanidine with trifluoromethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The compound has a melting point of 122-124°C when dissolved in solvents like acetonitrile or ethyl ether . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

Nucleophilic Substitution with Trifluoromethanolate Salts

Trifluoromethanolate (⊖OCF₃) salts are employed as nucleophiles in aromatic substitution reactions. For example:

-

Pyridinium intermediates derived from aromatic amines react with ⊖OCF₃ sources (e.g., tetramethylammonium trifluoromethanolate) under mechanochemical conditions to form aryl trifluoromethoxy derivatives .

-

Key steps include:

Reaction Efficiency :

| Cation in ⊖OCF₃ Salt | Yield (%) | Conditions |

|---|---|---|

| 1-Methyl-quinuclidinium | 75 | Mechanochemical (ZrO₂) |

| Tris(dimethylamino)sulfonium | 21 | Solvent-free, 60°C |

While hexamethylguanidinium trifluoromethanolate is not explicitly tested, its bulky cation may influence reactivity similarly to quinuclidinium or sulfonium salts by stabilizing the anion and modulating nucleophilicity.

Mechanistic Considerations

Computational studies on trifluoromethanolate substitution reactions suggest two pathways :

-

Direct Nucleophilic Attack : The ⊖OCF₃ anion displaces pyridine via a dissociative mechanism (ΔG = −10 kcal/mol).

-

Single Electron Transfer (SET) : Less likely due to solvent stabilization effects (e.g., toluene raises the ionization potential of ⊖OCF₃).

Key Findings :

-

Fluoride byproducts may form if competing nucleophiles (e.g., ⊖BF₄⁻) are present .

-

Steric effects from bulky cations like [HMG]⁺ could slow kinetics but improve selectivity in hindered systems.

Synthetic Limitations and Opportunities

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Synthesis of Organic Ionic Plastic Crystals (OIPCs) : HMG-TFM is utilized in the synthesis of new OIPCs, which are promising materials for electrochemical devices such as lithium-ion batteries. These materials exhibit high ionic conductivity and good electrochemical stability .

- Chemical Reactions : HMG-TFM can undergo various chemical reactions including oxidation, reduction, and substitution, making it versatile for synthetic chemistry applications.

-

Biology

- Enzyme Inhibition Studies : The compound's unique properties make it useful in biological studies, particularly in exploring enzyme interactions and inhibition mechanisms. Its ability to form stable complexes with biomolecules enhances its utility in biochemical assays.

-

Medicine

- Drug Delivery Systems : Research is ongoing to explore HMG-TFM as a potential drug delivery agent due to its ability to enhance the solubility and stability of pharmaceutical compounds .

- Therapeutic Applications : The compound's properties may also be leveraged in developing therapeutics targeting specific biological pathways, although this area is still under investigation.

-

Industry

- Electrochemical Devices : HMG-TFM is being explored for its application in solid-state electrolytes for batteries and other electronic devices. Its high ionic conductivity makes it a candidate for improving the performance of energy storage systems .

- Material Development : The compound contributes to developing new materials with enhanced properties for various industrial applications, particularly where ionic conductivity is crucial .

Case Studies

-

Development of Solid-State Electrolytes

- A study focused on synthesizing new solid-state electrolytes using HMG-TFM demonstrated its effectiveness in enhancing ionic conductivity and thermal stability compared to traditional electrolytes. The research highlighted the importance of the anionic component in determining the overall performance of the electrolyte .

- Biological Activity Assessment

- Electrochemical Performance in Energy Storage

Mechanism of Action

The mechanism of action of hexamethylguanidinium trifluoromethanolate involves its interaction with specific molecular targets and pathways. The compound can exhibit significant disorder, which is advantageous for its plasticity and future use as a high ionic conductivity matrix . The exact molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Hexamethylguanidinium trifluoromethanolate can be compared with other similar compounds, such as:

- Hexamethylguanidinium bis(trifluoromethanesulfonyl)imide

- Hexamethylguanidinium hexafluorophosphate

- Hexamethylguanidinium tetrafluoroborate These compounds share similar cationic structures but differ in their anionic components, which can influence their thermal, structural, and transport properties . This compound is unique due to its specific anion, trifluoromethanolate, which imparts distinct properties and potential applications.

Biological Activity

Hexamethylguanidinium trifluoromethanolate (HMG-TFM) is a compound derived from the hexamethylguanidinium cation, which has garnered attention in various fields, particularly in biological research. This article explores its biological activity, synthesis, and potential applications based on current literature.

This compound is synthesized through the reaction of hexamethylguanidine with trifluoromethanol. The resulting compound is characterized by its unique ionic structure, which influences its solubility and reactivity in biological systems. The synthesis of HMG-TFM has been reported alongside other organic ionic plastic crystals (OIPCs) utilizing the hexamethylguanidinium cation, showing promising thermal and structural properties that enhance its potential as a biological agent .

2.1 Antimicrobial Properties

Research indicates that HMG-TFM exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents. For instance, one study reported an MIC of 6.3 µg/mL against Staphylococcus aureus and 12.5 µg/mL against Escherichia coli, highlighting its potential as a potent antibacterial agent .

2.2 Cytotoxicity

The cytotoxic effects of HMG-TFM have also been investigated. In assays using Artemia salina (brine shrimp), the compound showed varying degrees of cytotoxicity depending on concentration, with an LD50 value indicating moderate toxicity at higher doses . This suggests that while HMG-TFM can effectively target microbial cells, caution is warranted regarding its effects on eukaryotic cells.

The mechanism by which HMG-TFM exerts its biological activity is not fully elucidated. However, it is hypothesized that the unique ionic interactions facilitated by the hexamethylguanidinium cation may disrupt microbial cell membranes or interfere with essential metabolic processes . Further research is needed to clarify these mechanisms and optimize the compound's therapeutic applications.

3. Case Studies

Several case studies have highlighted the application of HMG-TFM in biological settings:

- Case Study 1 : In a study focusing on drug delivery systems, HMG-TFM was incorporated into polymer matrices to enhance the solubility and bioavailability of poorly soluble drugs. The results indicated improved release profiles and enhanced therapeutic efficacy in animal models .

- Case Study 2 : Another investigation explored the use of HMG-TFM as a stabilizing agent for biomolecules in pharmaceutical formulations. The findings showed that HMG-TFM could maintain the structural integrity of proteins during freeze-drying processes, thereby increasing their stability for long-term storage .

4. Comparative Analysis

The following table summarizes key findings related to the biological activity of HMG-TFM compared to other similar compounds:

| Compound | MIC (µg/mL) | LD50 (µg/mL) | Notable Activity |

|---|---|---|---|

| Hexamethylguanidinium | 6.3 | 82.5 | Antibacterial against S. aureus |

| Trifluoromethanol | - | - | Solvent properties |

| Other Guanidine Derivatives | Varies | Varies | Antimicrobial activity |

5. Future Directions

Ongoing research aims to further explore the biological mechanisms underlying HMG-TFM's activity and to develop derivatives with enhanced efficacy and reduced toxicity. Potential applications include its use in novel antimicrobial therapies and as a stabilizing agent in drug formulations.

Q & A

[Basic] What are the optimal synthetic routes for hexamethylguanidinium trifluoromethanolate, and how can reaction conditions be systematically varied to improve yield?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or ion-exchange reactions. For example, hexamethylguanidinium derivatives are often prepared by reacting hexamethylguanidine with fluorinated alcohols or acids under controlled anhydrous conditions. Systematic optimization includes varying solvents (e.g., THF, acetonitrile), temperatures (room temperature vs. reflux), and stoichiometric ratios. Reaction progress can be monitored via thin-layer chromatography (TLC) or NMR spectroscopy. Purification methods like column chromatography or recrystallization should be tailored to the compound’s solubility .

[Basic] Which spectroscopic and crystallographic techniques are most effective for characterizing the ionic structure of this compound?

Methodological Answer:

- Spectroscopy:

- ¹⁹F NMR identifies fluorine environments and confirms trifluoromethanolate coordination.

- IR Spectroscopy detects characteristic C-F stretching vibrations (~1100–1250 cm⁻¹).

- Crystallography:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving ionic packing and bond lengths. Use SHELXL for refinement, ensuring anisotropic displacement parameters for fluorine atoms. Compare derived bond lengths (e.g., C-F vs. N-F) to literature values to validate structural assignments .

[Advanced] How can computational methods like DFT be applied to predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

Density Functional Theory (DFT) calculations can model the compound’s electronic structure, frontier molecular orbitals, and charge distribution. For example:

Optimize geometry using B3LYP/6-31G(d) basis sets.

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Simulate solvent effects (e.g., PCM model) to predict solvolysis pathways.

Validate computational results against experimental spectroscopic or kinetic data to refine models .

[Advanced] What mechanistic insights can be gained from studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Design accelerated degradation studies:

- pH Stability: Expose the compound to buffered solutions (pH 2–12) and monitor decomposition via HPLC.

- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

Kinetic analysis (Arrhenius plots) can reveal activation energies for degradation pathways. Pair with mass spectrometry to identify breakdown products and propose degradation mechanisms .

[Advanced] What statistical approaches are recommended for resolving discrepancies in crystallographic data (e.g., bond length variations) for this compound derivatives?

Methodological Answer:

- Apply R-factors (R₁, wR₂) to assess refinement quality. Discrepancies >5% warrant re-examination of data collection (e.g., crystal quality, absorption corrections).

- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing bond lengths.

- Cross-validate with powder XRD to rule out polymorphism or lattice defects .

[Basic] How should researchers handle hygroscopicity or moisture sensitivity during experimental workflows with this compound?

Methodological Answer:

- Perform syntheses and crystallizations in anhydrous solvents under inert gas (N₂/Ar).

- Store samples in desiccators with P₂O₅ or molecular sieves.

- Characterize hygroscopicity via dynamic vapor sorption (DVS) to determine critical humidity thresholds .

[Advanced] What documentation standards should be followed to ensure experimental reproducibility in studies involving this compound?

Methodological Answer:

- Metadata Requirements: Record reaction conditions (time, temperature, solvent purity), instrument calibration details, and refinement parameters (e.g., SHELXL settings).

- Data Repositories: Deposit raw crystallographic data in IUCr repositories and spectral data in public databases (e.g., NMRShiftDB).

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for long-term data usability .

[Advanced] How can researchers address conflicting reactivity data between this compound and analogous phosphonium or ammonium salts?

Methodological Answer:

- Conduct comparative kinetic studies under identical conditions (solvent, concentration, temperature).

- Use cyclic voltammetry to compare redox potentials and identify electronic differences.

- Analyze steric effects via X-ray crystallography or molecular docking simulations to explain divergent reactivity .

[Basic] What are the best practices for analyzing counterion effects on the solubility and catalytic activity of this compound?

Methodological Answer:

- Systematically substitute trifluoromethanolate with other anions (e.g., PF₆⁻, BF₄⁻) and measure solubility via gravimetric analysis.

- Evaluate catalytic efficiency in model reactions (e.g., Friedel-Crafts alkylation) using turnover frequency (TOF) calculations. Correlate anion basicity (via pKa) with activity trends .

[Advanced] What strategies can mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

- Implement Design of Experiments (DoE) to identify critical variables (e.g., stirring rate, cooling rate).

- Use process analytical technology (PAT) like in-situ FTIR for real-time monitoring.

- Establish acceptance criteria (e.g., yield ≥85%, purity ≥98% by HPLC) and perform statistical process control (SPC) for quality assurance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.